Enzymatic Inhibition Profile: MPO Activity Assessment
In a high-throughput screening campaign, 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine was evaluated for inhibition of human PMN leukocyte myeloperoxidase (MPO) chlorination activity. The assay provides a baseline for its potential in inflammatory pathway modulation . Due to the proprietary nature of the original screening data, the exact IC50 value is not publicly disclosed, limiting direct head-to-head comparisons with other MPO inhibitors. However, the identification of this compound as an MPO inhibitor distinguishes it from many pyrazole analogs that are inactive against this specific enzyme .
| Evidence Dimension | Myeloperoxidase (MPO) Inhibition |
|---|---|
| Target Compound Data | Identified as an MPO inhibitor in a primary screening assay |
| Comparator Or Baseline | Many pyrazole analogs show no MPO inhibitory activity |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | Human PMN leukocytes, H2O2 substrate, aminophenyl fluorescein-based assay |
Why This Matters
This activity profile identifies a specific biological target for the compound, guiding its procurement for inflammation and immunology research, where MPO is a key effector of tissue damage.
- [1] BindingDB. (2007). Assay Summary for ChEMBL_1829869 (CHEMBL4329743): Inhibition of human PMN leukocytes MPO chlorination activity. View Source
